7-Bromo-2-(difluoromethyl)quinoline
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Overview
Description
7-Bromo-2-(difluoromethyl)quinoline: is a chemical compound with the molecular formula C10H6BrF2N and a molecular weight of 258.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(difluoromethyl)quinoline typically involves the bromination of 2-(difluoromethyl)quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the quinoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-(difluoromethyl)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while oxidation and reduction reactions can lead to different quinoline derivatives .
Scientific Research Applications
Chemistry: 7-Bromo-2-(difluoromethyl)quinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar applications .
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic and optical characteristics. It can be used in the synthesis of advanced materials for electronic devices and sensors .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluoromethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved would require detailed experimental studies .
Comparison with Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 4-Bromo-2-(trifluoromethyl)quinoline
- 2-(Difluoromethyl)-4-quinolinecarboxylic acid
Comparison: 7-Bromo-2-(difluoromethyl)quinoline is unique due to the specific positioning of the bromine and difluoromethyl groups on the quinoline ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromine atom at the 7-position may enhance its ability to participate in substitution reactions, while the difluoromethyl group can influence its lipophilicity and metabolic stability .
Biological Activity
7-Bromo-2-(difluoromethyl)quinoline is a brominated quinoline derivative characterized by its unique structural features, including a bromine atom and a difluoromethyl group attached to the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential antiviral and anticancer agents. The molecular formula of this compound is C10H6BrF2N, with a molecular weight of approximately 256.06 g/mol.
The synthesis of this compound can be achieved through various methods, often involving halogenation and subsequent functionalization of the quinoline core. The compound's unique substituents contribute to its reactivity and biological profile.
Antiviral Properties
Research indicates that brominated quinolines, including this compound, exhibit significant antiviral activity. Specifically, they have been investigated as potential inhibitors of the hepatitis C virus (HCV). Studies suggest that these compounds may interfere with viral replication mechanisms, making them candidates for further development as antiviral agents.
Anticancer Activity
The compound has also shown promise in anticancer research. A study focused on quinoline derivatives demonstrated that certain analogs could inhibit the activity of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme implicated in cancer cell survival. The inhibition of NQO1 could lead to increased oxidative stress in cancer cells, promoting apoptosis .
Compound | Activity | Reference |
---|---|---|
This compound | Antiviral (HCV inhibitor) | |
This compound | Anticancer (NQO1 inhibition) | |
8-Bromo-4-chloroquinoline | Anticancer (HCV inhibitor synthesis) |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of quinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains and fungi. For instance, fluorinated quinolines have shown effective antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations around 50 μg/mL .
Case Study 1: Antiviral Activity Against HCV
In a study investigating the antiviral properties of brominated quinolines, researchers evaluated the efficacy of several compounds, including this compound. The results indicated that this compound significantly reduced HCV replication in vitro, supporting its potential as a therapeutic agent against hepatitis C.
Case Study 2: Anticancer Mechanisms
A comprehensive evaluation of various quinoline derivatives revealed that those with modifications at the 2-position exhibited enhanced activity against cancer cell lines. The study highlighted that this compound could induce cell death through NQO1-mediated pathways, suggesting a mechanism for its anticancer effects .
Properties
Molecular Formula |
C10H6BrF2N |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1-5,10H |
InChI Key |
ZRMVUJUSCZNMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)Br |
Origin of Product |
United States |
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